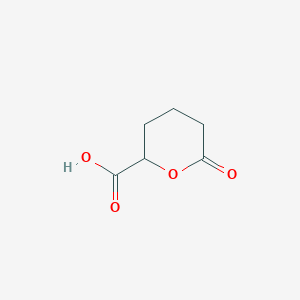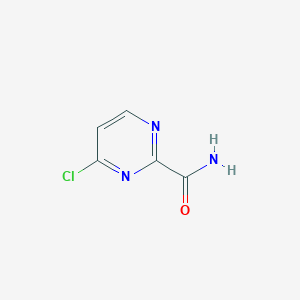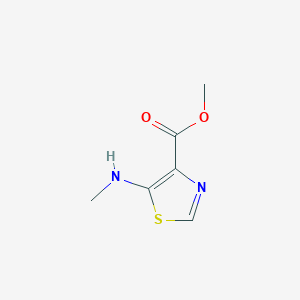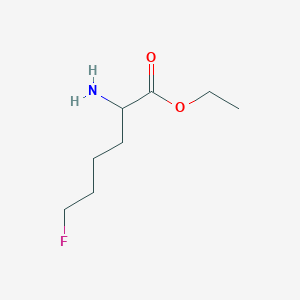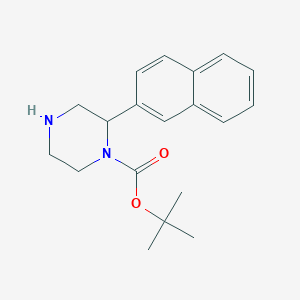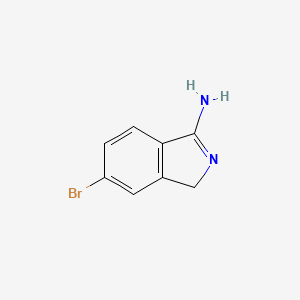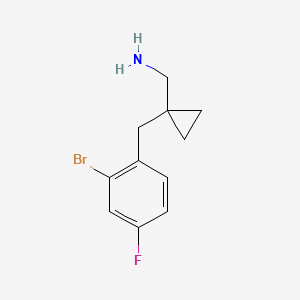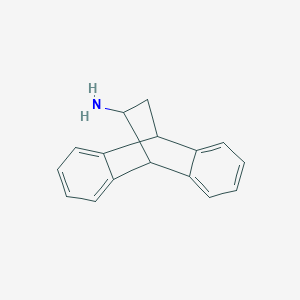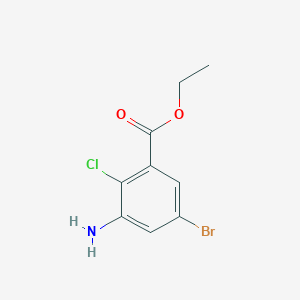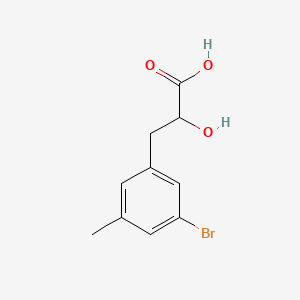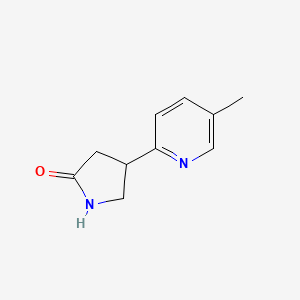
4-(5-Methylpyridin-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methylpyridin-2-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidin-2-one core with a 5-methylpyridin-2-yl substituent
Preparation Methods
The synthesis of 4-(5-Methylpyridin-2-yl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method includes a domino process that forms pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the enantioselective synthesis of 4,5-disubstituted pyrrolidin-2-one derivatives using Michael adducts as key precursors .
Chemical Reactions Analysis
4-(5-Methylpyridin-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrrolidin-2-one core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(5-Methylpyridin-2-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: The compound is used in the development of bioactive molecules with target selectivity.
Medicine: It is a scaffold for designing novel biologically active compounds, including potential drugs.
Industry: The compound is valuable in the synthesis of drugs, dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Methylpyridin-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidin-2-one core can interact with various biological targets, leading to different biological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
4-(5-Methylpyridin-2-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolizines: These compounds share a similar pyrrolidine ring structure but differ in their substituents and biological activities.
Pyrrolidine-2,5-diones: These compounds have a similar core structure but with different functional groups, leading to different reactivity and applications.
Prolinol: This compound is another derivative of pyrrolidine with distinct biological profiles.
The uniqueness of this compound lies in its specific substituents and the resulting biological and chemical properties.
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-(5-methylpyridin-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O/c1-7-2-3-9(11-5-7)8-4-10(13)12-6-8/h2-3,5,8H,4,6H2,1H3,(H,12,13) |
InChI Key |
YSZAVFDFSNIGJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2CC(=O)NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


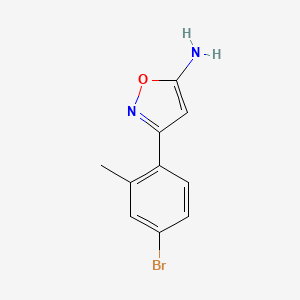
![Tert-butyl4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B13545217.png)
